2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine
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Description
2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine, also known as Diltiazem, is a benzothiazepine derivative commonly used as a calcium channel blocker in the treatment of hypertension, angina pectoris, and arrhythmias. Diltiazem acts by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to relaxation of the muscles and reduction of blood pressure. In recent years, Diltiazem has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthetic Chemistry Applications
- The synthesis and characterization of 1,5-benzothiazepine derivatives have been extensively studied. For example, a method for synthesizing 8-substituted-2,5-dihydro-2-(4-N-dimethylaminophenyl)-4-(4-methoxyphenyl)-1,5-benzothiazepines through a reaction of substituted 2-aminobenzene-thiols with 4-Ndimethylaminobenzal-4-methoxy acetophenone in dry ethanol was reported, showcasing the versatility of these compounds in synthetic organic chemistry (Pant et al., 1998).
Antimicrobial Activity
- A series of structurally diverse 2,3-dihydrobenzo[b][1,4]thiazepines with substituted phenyl groups at C(2) and C(4) demonstrated interesting antibacterial and antifungal activities, highlighting the potential of benzothiazepine derivatives in developing new antimicrobial agents (Kumar et al., 2013).
Pharmacological Properties
- The stereospecific vasodilator action of a new 1,5-benzothiazepine derivative on coronary and femoral arteries was observed to be specific for the d-cis-isomer, indicating the importance of stereochemistry in the pharmacological effects of benzothiazepine derivatives (Nagao et al., 1972).
Material Science and Corrosion Inhibition
- Benzothiazepine derivatives have also been evaluated for their corrosion inhibition properties on mild steel in an acid medium, demonstrating their potential applications in material science and corrosion protection (Sasikala et al., 2016).
properties
IUPAC Name |
2-(2-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS2/c1-22-17-9-4-2-7-14(17)20-13-16(18-11-6-12-23-18)21-15-8-3-5-10-19(15)24-20/h2-12,20H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNUWSAFPSHBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine |
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